molecular formula C6H5N3 B11924700 6H-Pyrrolo[3,2-d]pyrimidine CAS No. 3573-29-3

6H-Pyrrolo[3,2-d]pyrimidine

Cat. No.: B11924700
CAS No.: 3573-29-3
M. Wt: 119.12 g/mol
InChI Key: NRNDZEDAFFDYIX-UHFFFAOYSA-N
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Description

6H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has been studied for its potential as an antitumor, antimicrobial, antiviral, and anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6H-Pyrrolo[3,2-d]pyrimidine involves a one-pot, three-component reaction. This reaction typically includes 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline as an organocatalyst. The reaction is carried out in acetic acid under reflux conditions, yielding the desired pyrrolo[3,2-d]pyrimidine derivatives in good yields .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve similar multi-component reactions, but with optimizations for scale-up. These methods may include the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions: 6H-Pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrro

Properties

CAS No.

3573-29-3

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

6H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1,3-4H,2H2

InChI Key

NRNDZEDAFFDYIX-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=N1)C=NC=N2

Origin of Product

United States

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